molecular formula C16H21NO4 B8139366 (2R,3R)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid

(2R,3R)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B8139366
M. Wt: 291.34 g/mol
InChI Key: JNMGJNQZIAVFJE-OLZOCXBDSA-N
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Description

(2R,3R)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylalanine and tert-butyl chloroformate.

    Formation of Pyrrolidine Ring: The phenylalanine undergoes cyclization to form the pyrrolidine ring.

    Protection of Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) group.

    Carboxylation: The carboxylation step introduces the carboxylic acid group at the desired position.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the Boc group.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2R,3R)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (2R,3R)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, influencing their activity and leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid: The enantiomer of the compound, which may have different biological activities.

    N-Boc-pyrrolidine-2-carboxylic acid: A similar compound with a different substitution pattern on the pyrrolidine ring.

    Phenylalanine derivatives: Compounds derived from phenylalanine with similar structural features.

Uniqueness

(2R,3R)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral auxiliary and its role in the synthesis of pharmaceuticals make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2R,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(14(18)19)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMGJNQZIAVFJE-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30722809
Record name (2R,3R)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870721-53-2
Record name (2R,3R)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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